Enantiomeric Purity vs. Racemate
Chiral-pool and asymmetric total-synthesis routes yield (R)-(-)-α-cuparenone with enantiomeric excess (ee) ≥99%, whereas commercially available racemic α-cuparenone contains 50% of the undesired (S)-(+)-enantiomer [1]. The racemate effectively dilutes the target stereoisomer by half.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥99% ee (R)-(-)-α-cuparenone (synthetic) |
| Comparator Or Baseline | Racemic α-cuparenone: 0% ee (equimolar mixture) |
| Quantified Difference | ≥99 percentage-point ee advantage |
| Conditions | Asymmetric synthesis; chiral HPLC or NMR determination |
Why This Matters
Procurement of enantiopure (R)-α-cuparenone eliminates the confounding effect of the opposite enantiomer in chiral assays.
- [1] Chavan SP, Lasonkar PB. A chiral pool based approach to antipodes of α-cuparenone. Tetrahedron: Asymmetry 2012, 23 (20–21), 1496–1500. Reports synthesis of (S)-(+)-1 and (R)-(−)-1 in ≥99% ee. View Source
